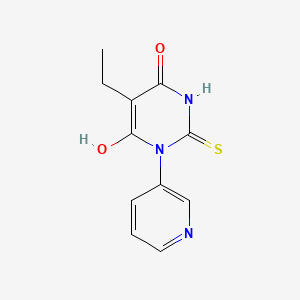

5-Ethyl-6-hydroxy-3-(pyridin-3-yl)-2-sulfanyl-3,4-dihydropyrimidin-4-one

Description

Properties

IUPAC Name |

5-ethyl-6-hydroxy-1-pyridin-3-yl-2-sulfanylidenepyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2S/c1-2-8-9(15)13-11(17)14(10(8)16)7-4-3-5-12-6-7/h3-6,16H,2H2,1H3,(H,13,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USIWRTOREYFWJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N(C(=S)NC1=O)C2=CN=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Interaction of Amino Pyrimidine Precursors with Sulfur Reagents

One common approach is the reaction of amino-substituted pyrimidine intermediates with sulfur-containing reagents such as carbon disulfide or isothiocyanates under basic conditions. For example, the interaction of 2-(1H-benzimidazol-2-yl)ethan-1-amine with carbon disulfide in a basic medium produces a dihydrobenzoimidazopyrimidine-thione intermediate, which can be further methylated and modified to yield sulfur-containing pyrimidine derivatives.

This strategy can be adapted to prepare 5-Ethyl-6-hydroxy-3-(pyridin-3-yl)-2-sulfanyl-3,4-dihydropyrimidin-4-one by selecting appropriate amino pyrimidine precursors bearing the pyridin-3-yl group and ethyl substituent.

Multicomponent Condensation Reactions

Multicomponent reactions (MCRs) have been employed to efficiently construct the pyrimidine ring with desired substituents. These typically involve:

- An aldehyde (or equivalent carbonyl compound),

- An amine (such as aminopyrimidine or aminouracil derivatives),

- A sulfur source (thiocyanate salts or isothiocyanates),

- And sometimes active methylene compounds.

For instance, the condensation of aryl aldehydes, aminopyrimidine derivatives, and thiocyanate salts under catalytic acidic or basic conditions yields pyrimido[4,5-d]pyrimidine derivatives with sulfur at the 2-position. The reaction conditions (temperature, solvent, catalyst) are critical to yield the desired sulfanyl-substituted dihydropyrimidinone.

Temperature-Controlled Cyclization and Functionalization

Heating ethyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate with formamide or phenyl isocyanate at specific temperature ranges (110–140 °C) allows formation of Schiff base or amide intermediates, which then cyclize to give mercapto-substituted pyrimidine derivatives. This approach highlights the importance of temperature control to avoid decomposition and side reactions.

Alkylation and Alcoholysis Steps

After formation of the thioxo intermediate, alkylation with methyl iodide followed by alcoholysis with sodium methoxide can convert the thioxo group into methoxy or sulfanyl derivatives. This sequence can be tailored to introduce the sulfanyl group at the 2-position while preserving other substituents such as the ethyl and pyridinyl groups.

Summary of Key Preparation Steps and Conditions

| Step No. | Reaction Type | Reagents/Conditions | Purpose/Outcome |

|---|---|---|---|

| 1 | Amino precursor synthesis | Aminopyrimidine derivatives | Prepare starting material with pyridin-3-yl and ethyl substituents |

| 2 | Sulfur incorporation | Carbon disulfide or ethyl isothiocyanate, basic medium | Introduce 2-thioxo group via cyclization |

| 3 | Alkylation | Methyl iodide | Convert thioxo to methylsulfanyl intermediate |

| 4 | Alcoholysis | Sodium methoxide in alcohol | Generate 2-sulfanyl derivative |

| 5 | Heating/cyclization | Controlled temperature (110–140 °C) | Promote ring closure and functional group formation |

| 6 | Purification | Filtration, crystallization | Isolate pure compound |

Research Findings and Optimization Notes

- The choice of sulfur source and base is crucial for high yield and purity; carbon disulfide in the presence of a base is commonly effective.

- Temperature control during cyclization steps prevents decomposition and side reactions, with 110–130 °C being optimal for Schiff base formation and 130–140 °C for further cyclization.

- Alkylation steps require careful stoichiometric control to avoid over-alkylation or side products.

- Multicomponent reactions offer a one-pot approach but may require catalyst and solvent optimization to accommodate the pyridinyl substituent.

- Crystallization and isolation methods influence the polymorphic form and purity of the final compound.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-6-hydroxy-3-(pyridin-3-yl)-2-sulfanyl-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.

Reduction: The carbonyl group can be reduced to form a hydroxyl group.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

5-Ethyl-6-hydroxy-3-(pyridin-3-yl)-2-sulfanyl-3,4-dihydropyrimidin-4-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 5-Ethyl-6-hydroxy-3-(pyridin-3-yl)-2-sulfanyl-3,4-dihydropyrimidin-4-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Polarity and Solubility

- The pyridin-3-yl group in the target compound introduces polarity due to the nitrogen atom in the pyridine ring, favoring aqueous solubility and hydrogen-bonding interactions in biological systems .

- The thieno-fused pyrimidinone () incorporates a sulfur-containing thiophene ring, further elevating hydrophobicity and electronic delocalization, which may influence binding to sulfur-rich enzyme active sites .

Biological Activity

5-Ethyl-6-hydroxy-3-(pyridin-3-yl)-2-sulfanyl-3,4-dihydropyrimidin-4-one (CAS Number: 1235438-83-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its antibacterial, antiviral, and cytotoxic properties, supported by relevant data tables and research findings.

The molecular formula of this compound is C11H11N3O2S, with a molecular weight of 249.29 g/mol. This compound features a pyridine ring and a sulfanyl group, which are critical for its biological activity.

Antibacterial Activity

Research has demonstrated that derivatives of pyrimidine compounds exhibit varying degrees of antibacterial activity. The compound has shown promising results against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32–64 µg/mL |

| Escherichia coli | Not significantly effective |

| Pseudomonas aeruginosa | Moderate sensitivity |

In a study examining similar pyridine derivatives, it was noted that compounds with fluorine substitutions exhibited enhanced antibacterial properties, suggesting that electronic effects play a crucial role in their activity .

Antiviral Activity

The antiviral potential of this compound has been explored in the context of various viral targets. Compounds within the same chemical class have shown efficacy against viral infections:

- Mechanism of Action : Some studies indicate that these compounds may inhibit viral replication by targeting specific viral enzymes.

- In Vitro Studies : In vitro evaluations have reported IC50 values indicating the concentration required to inhibit viral activity by 50%. For instance, certain derivatives demonstrated IC50 values ranging from 0.26 µM to 0.35 µM against various viruses .

Cytotoxicity

Cytotoxicity assessments are crucial for understanding the safety profile of any pharmacological agent. Preliminary studies suggest that while some derivatives exhibit potent biological activity, they also present cytotoxic effects at higher concentrations:

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| MT-4 cells | 0.35 | Low toxicity observed |

| Human fibroblasts | 50 | Moderate cytotoxicity |

The balance between efficacy and safety is critical in drug development; thus, further investigations are necessary to optimize this compound's therapeutic potential .

Case Studies and Research Findings

Several case studies have highlighted the biological activity of similar compounds:

- Antiviral Efficacy : A study reported that certain pyrimidine derivatives exhibited significant antiviral activity against Hepatitis C Virus (HCV) with IC50 values as low as 0.26 µM .

- Antibacterial Spectrum : Another investigation into related compounds indicated that modifications in the chemical structure could lead to improved antibacterial efficacy against resistant strains of bacteria .

Q & A

Q. What are the recommended synthetic routes and purification methods for 5-Ethyl-6-hydroxy-3-(pyridin-3-yl)-2-sulfanyl-3,4-dihydropyrimidin-4-one?

- Methodological Answer : The compound can be synthesized via multicomponent reactions such as the Biginelli reaction, which involves cyclocondensation of thiourea, β-keto esters, and aldehydes. For purification, recrystallization using ethanol/water mixtures or column chromatography with silica gel (eluent: ethyl acetate/hexane) is effective. Characterization requires 1H/13C NMR to confirm regiochemistry and mass spectrometry (MS) for molecular weight validation. Stability during synthesis should be monitored using thin-layer chromatography (TLC) under inert atmospheres to prevent oxidation of the sulfanyl group .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) is the gold standard for resolving bond lengths, angles, and hydrogen-bonding networks . For non-crystalline samples, 2D NMR techniques (COSY, HSQC, HMBC) can elucidate connectivity between the pyridinyl, ethyl, and sulfanyl groups. IR spectroscopy helps identify key functional groups (e.g., hydroxyl stretch at ~3200 cm⁻¹) .

Q. What experimental conditions are critical for maintaining the stability of this compound?

- Methodological Answer : The compound is sensitive to light, moisture, and oxidative environments. Store at -20°C under argon in amber vials. Stability assays using HPLC-PDA (reverse-phase C18 column, mobile phase: acetonitrile/0.1% formic acid) can monitor degradation products. Adjust pH to 6–7 in aqueous solutions to prevent hydrolysis of the dihydropyrimidinone ring .

Advanced Research Questions

Q. How can researchers optimize the biological activity of this compound through structural modifications?

- Methodological Answer : Perform structure-activity relationship (SAR) studies by systematically varying substituents:

- Replace the pyridin-3-yl group with other heterocycles (e.g., thiophene) to enhance target binding.

- Introduce electron-withdrawing groups (e.g., -CF₃) at the 6-hydroxy position to improve metabolic stability.

Use molecular docking (e.g., AutoDock Vina) to predict interactions with biological targets like kinase enzymes. Validate modifications via in vitro assays (e.g., IC₅₀ determination) .

Q. How should researchers address contradictions in biological activity data across different studies?

- Methodological Answer : Contradictions often arise from impurities or assay variability.

- Purity Verification : Use HPLC-MS to ensure >95% purity.

- Assay Standardization : Replicate experiments under identical conditions (e.g., cell line passage number, serum concentration).

- Orthogonal Assays : Compare results from fluorescence-based assays with radiometric or SPR-based methods to confirm target engagement .

Q. What strategies are effective for resolving low solubility in pharmacological studies?

- Methodological Answer :

- Salt Formation : Test hydrochloride or sodium salts to improve aqueous solubility.

- Co-solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain compound integrity.

- Prodrug Design : Introduce ester or phosphate groups at the 6-hydroxy position to enhance bioavailability .

Q. How can computational methods resolve ambiguities in the compound’s tautomeric or conformational states?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to compare energy levels of tautomers (e.g., keto-enol forms).

- Molecular Dynamics (MD) Simulations : Analyze conformational flexibility in explicit solvent models (e.g., TIP3P water) to identify dominant states under physiological conditions. Cross-validate with variable-temperature NMR data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.